4-(tert-Butoxymethyl)benzoic acid
Overview
Description
4-(tert-Butoxymethyl)benzoic acid is a chemical compound that is widely used in scientific research. This compound is also known as Boc-4-OMe-Bz-OH and has a molecular formula of C12H16O3. It is a white to off-white powder that is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
Molecular Structure and Vibrational Spectra
A study by Mathammal et al. (2016) focused on the molecular structure and vibrational spectra of a closely related compound, 3,5-di-tert-butyl-4-hydroxybenzoic acid, employing quantum chemical calculations and spectroscopy methods. The research provides insights into the compound's electronic structure, vibrational modes, and potential for quality control in medicines, hinting at the broader applications of tert-butyl benzoic acid derivatives in scientific research (Mathammal et al., 2016).
Crystal Structure Determination
Baias et al. (2013) employed NMR powder crystallography to determine the crystal structure of a drug molecule, revealing the compound's application in elucidating complex molecular architectures. This methodological approach underscores the relevance of tert-butyl benzoic acid derivatives in the determination of crystal structures, facilitating the development of new pharmaceuticals and materials (Baias et al., 2013).
Polymer-Rare Earth Complexes
Research by Gao et al. (2012) explored the synthesis and fluorescence emission of polymer-rare earth complexes involving aryl carboxylic acid-functionalized polystyrene and Tb(III) ions. The study highlights the compound's role in enhancing the fluorescence emission of the complexes, with potential applications in materials science and optical devices (Gao et al., 2012).
Ortho-Linked Polyamides
A study by Hsiao et al. (2000) on the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates the compound's utility in creating new polymers with high thermal stability and solubility in polar solvents. This research broadens the scope of tert-butyl benzoic acid derivatives in polymer science (Hsiao et al., 2000).
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxymethyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-8-9-4-6-10(7-5-9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNWRKOKHLXUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405644 | |
Record name | 4-(tert-Butoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butoxymethyl)benzoic acid | |
CAS RN |
34224-31-2 | |
Record name | 4-(tert-Butoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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